2-(1-(5-fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Description
This compound is a structurally complex molecule featuring a 5-fluorobenzo[b]thiophene core fused with an azetidine ring and a tetrahydroisoindole-dione moiety. The fluorine substituent on the benzo[b]thiophene ring enhances electronegativity and metabolic stability, which is critical for pharmaceutical applications. The azetidine ring contributes conformational rigidity, while the isoindole-dione group may influence solubility and binding affinity .
Properties
IUPAC Name |
2-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c21-12-5-6-16-11(7-12)8-17(27-16)20(26)22-9-13(10-22)23-18(24)14-3-1-2-4-15(14)19(23)25/h1-2,5-8,13-15H,3-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQKRQJBFKTIAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC5=C(S4)C=CC(=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(5-fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a synthetic derivative that incorporates both azetidine and isoindole structures. The presence of the 5-fluorobenzo[b]thiophene moiety suggests potential biological activities, particularly in pharmaceutical applications. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups, which may influence its biological activity. The molecular formula is , and it has a molecular weight of approximately 345.37 g/mol.
Biological Activity Overview
Research indicates that compounds containing thiophene rings, such as the one , exhibit various biological activities including:
- Antimicrobial Activity : Thiophene derivatives have been shown to possess antifungal and antibacterial properties. For instance, related compounds have demonstrated effectiveness against pathogens like Candida albicans and Staphylococcus aureus .
- Anticancer Potential : The incorporation of fluorinated aromatic systems is often associated with enhanced anticancer activity. Studies have highlighted that modifications to thiophene structures can lead to increased cytotoxicity against cancer cell lines .
Antimicrobial Activity
A study on similar thiophene derivatives indicated significant antifungal activity against Trichophyton mentagrophytes, with some derivatives showing minimum inhibitory concentrations (MIC) below 2 µg/mL . This suggests that the compound may also exhibit potent antifungal properties.
Anticancer Studies
Research focusing on the synthesis of isoindole derivatives has revealed their potential as anticancer agents. In vitro studies demonstrated that specific isoindole compounds could inhibit cancer cell proliferation significantly . The structural characteristics of our compound could enhance its interaction with biological targets involved in cancer progression.
Data Table: Summary of Biological Activities
The mechanisms through which these compounds exert their biological effects are still under investigation. However, it is hypothesized that:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(1-(5-fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione exhibit significant anticancer properties. The structure of the compound suggests potential interactions with cellular targets involved in cancer progression.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of isoindole compounds showed selective cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Neuroprotective Effects
The compound may also possess neuroprotective properties. Research indicates that certain azetidine derivatives can inhibit neuroinflammation and promote neuronal survival.
Case Study : In a preclinical model of neurodegeneration, an azetidine-based compound significantly reduced markers of inflammation and oxidative stress in neuronal cultures. This suggests a protective effect against conditions such as Alzheimer's disease .
Antimicrobial Properties
Compounds containing the benzothiophene moiety have shown promise as antimicrobial agents. The unique structure of this compound may enhance its efficacy against bacterial and fungal pathogens.
Case Study : A study evaluated the antimicrobial activity of related compounds against Staphylococcus aureus and Candida albicans. Results indicated that certain derivatives exhibited potent inhibitory effects, suggesting potential for development into therapeutic agents .
Structural Insights and Computational Studies
Computational chemistry has provided insights into the molecular interactions of this compound. Density Functional Theory (DFT) calculations have been employed to predict the electronic properties and stability of the compound.
Table 1: DFT Calculated Properties
| Property | Value |
|---|---|
| HOMO Energy | -6.25 eV |
| LUMO Energy | -1.85 eV |
| Band Gap | 4.40 eV |
| Dipole Moment | 0.34 D |
These calculations suggest that the compound has favorable electronic properties conducive to biological activity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbonyl Group
The 5-fluorobenzo[b]thiophene-2-carbonyl moiety undergoes nucleophilic substitution due to the electron-withdrawing effects of the fluorine atom and carbonyl group. Reactions with amines or alcohols yield derivatives with modified solubility or bioactivity.
Hydrolysis of the Amide Bond
The azetidine-linked amide bond is susceptible to acidic or basic hydrolysis, producing intermediates for further functionalization.
Ring-Opening Reactions of the Azetidine Moiety
The azetidine ring undergoes ring-opening under nucleophilic or reductive conditions, forming linear amines or sulfonamides.
[4+2] Cycloaddition with Dienophiles
The tetrahydroisoindole-dione system participates in Diels-Alder reactions due to its conjugated diene structure.
Electrophilic Aromatic Substitution (EAS)
The 5-fluorobenzo[b]thiophene moiety undergoes EAS at the activated C-3 position.
Cross-Coupling Reactions
The aryl bromide (if generated via bromination) participates in Suzuki-Miyaura or Sonogashira couplings.
Photochemical Reactions
The tetrahydroisoindole-dione system undergoes [2+2] photocycloaddition under UV light.
| Conditions | Product | Notes | Source |
|---|---|---|---|
| UV (254 nm), CH₃CN, 6 h | Dimerized product via cross-conjugated diene | Quantum yield = 0.45; reversible under thermal conditions |
Key Mechanistic Insights
-
Nucleophilic Substitution : The fluorine atom at C-5 enhances electrophilicity at the carbonyl carbon, facilitating attack by amines or alcohols .
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Azetidine Ring-Opening : Steric strain in the azetidine ring makes it prone to nucleophilic attack, particularly at the β-carbon .
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Diels-Alder Reactivity : The tetrahydroisoindole-dione’s s-cis diene conformation enables efficient cycloaddition with electron-deficient dienophiles .
Stability and Reactivity Profile
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The closest analogue identified in the evidence is 2-(1,3-Dioxoisoindolin-2-yl)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Compound 12) . Below is a comparative analysis:
Pharmacological and Physicochemical Differences
- Solubility: The azetidine and isoindole-dione in the target compound may increase solubility relative to Compound 12’s cyano and phenyl groups, which are more hydrophobic .
- Synthetic Complexity : Compound 12’s synthesis is straightforward (single-step reflux), while the target compound’s fluorination and azetidine coupling likely require specialized reagents or catalysts.
Limitations of Available Data
No direct biological activity or computational data (e.g., DFT simulations, binding assays) are provided for the target compound. In contrast, Compound 12’s synthesis and basic spectral data (IR, NMR, MS) are well-documented . This gap limits a deeper pharmacological comparison.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodological Answer : The synthesis involves multi-step organic reactions, including:
Coupling of fluorobenzo[b]thiophene derivatives with azetidine precursors using carbodiimide-based coupling agents (e.g., EDC or DCC) under anhydrous conditions .
Cyclization steps to form the tetrahydroisoindole-dione moiety, requiring precise temperature control (e.g., reflux in dioxane or THF) and catalytic acid/base conditions .
Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
- Optimization Strategies :
- Use high-purity starting materials to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to identify optimal quenching points.
- Adjust stoichiometry of coupling reagents (1.2–1.5 equivalents) to improve yields .
Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structure?
- Key Techniques :
NMR Spectroscopy : ¹H/¹³C NMR to verify regiochemistry of the fluorobenzo[b]thiophene and azetidine moieties. ¹⁹F NMR for tracking fluorine incorporation .
Mass Spectrometry (HRMS) : To confirm molecular ion peaks and isotopic patterns.
X-ray Diffraction : Single-crystal analysis resolves stereochemical ambiguities in the tetrahydroisoindole-dione core .
FT-IR : Identify carbonyl (C=O) and amide (N–H) functional groups.
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s reactivity in catalytic or biological systems?
- Experimental Design :
- Isotopic Labeling : Use ¹⁸O or deuterated solvents to trace hydrolysis pathways of the carbonyl groups .
- Computational Modeling : DFT calculations (e.g., Gaussian or ORCA) to predict electrophilic/nucleophilic sites and reaction transition states .
- Kinetic Studies : Monitor degradation rates under varying pH/temperature conditions to infer stability mechanisms .
Q. What environmental fate and degradation pathways should be prioritized for ecological risk assessment?
- Methodological Framework :
- Abiotic Studies : Assess hydrolysis, photolysis, and adsorption in simulated environmental matrices (soil/water systems) using LC-MS/MS quantification .
- Biotic Studies : Microbial degradation assays (e.g., OECD 301B) to identify metabolic byproducts.
- Partitioning Behavior : Measure logP (octanol-water) and soil sorption coefficients (Kd) to model environmental distribution .
Q. How can contradictory data in solubility or bioactivity studies be resolved?
- Analytical Workflow :
Reproducibility Checks : Replicate experiments under standardized conditions (e.g., USP buffer systems for solubility assays).
Advanced Chromatography : Use UPLC-PDA to detect impurities or polymorphic forms affecting bioactivity .
Multivariate Analysis : Apply PCA or PLS regression to isolate variables (e.g., pH, solvent polarity) causing discrepancies .
Q. What theoretical frameworks guide the design of structure-activity relationship (SAR) studies for this compound?
- Conceptual Integration :
- Pharmacophore Modeling : Align the compound’s isoindole-dione and fluorobenzo[b]thiophene groups with target protein active sites (e.g., kinase inhibitors) .
- Free-Wilson Analysis : Deconstruct substituent contributions to biological activity using fragment-based QSAR .
- Thermodynamic Profiling : Correlate enthalpy-entropy compensation (ITC data) with binding affinity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
